molecular formula C23H26N2O4S B11415345 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11415345
M. Wt: 426.5 g/mol
InChI Key: JGJPJVMRKFFYCO-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound with a molecular formula of C20H24N2O4S This compound is characterized by the presence of an azepane ring, a sulfonyl group, a benzofuran moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a sulfonyl chloride.

    Coupling Reactions: The benzofuran and azepane intermediates are coupled through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final product is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzofuran moiety can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide: Lacks the benzofuran moiety, making it less complex.

    N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(3-methylphenoxy)acetamide: Contains a phenoxy group instead of a benzofuran, altering its chemical properties.

    N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4,5-tris(methyloxy)benzamide: Features multiple methoxy groups, which can influence its reactivity and solubility.

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the combination of the azepane ring, sulfonyl group, benzofuran moiety, and acetamide group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C23H26N2O4S/c1-17-6-11-22-21(14-17)18(16-29-22)15-23(26)24-19-7-9-20(10-8-19)30(27,28)25-12-4-2-3-5-13-25/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,24,26)

InChI Key

JGJPJVMRKFFYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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